molecular formula C10H9N5 B1382518 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile CAS No. 1803609-64-4

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile

Cat. No. B1382518
CAS RN: 1803609-64-4
M. Wt: 199.21 g/mol
InChI Key: OAEWBOSXVQAOGM-UHFFFAOYSA-N
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Description

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile is a pyrazole-bearing compound. Pyrazole derivatives are known for their diverse pharmacological effects . They are of particular importance, presenting promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .


Synthesis Analysis

The synthesis of such compounds involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .

Scientific Research Applications

Chemical Structure and Properties

5-Amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile has been the subject of various studies exploring its chemical structure and properties. Research conducted by Halim and Ibrahim (2022) involved the synthesis of a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), and detailed investigation of its chemical characteristics. The study included spectral analysis, quantum studies, and calculations of thermodynamic properties, suggesting potential applications in the field of materials science due to its unique structural and spectral properties (Halim & Ibrahim, 2022).

Biocidal Properties

The compound also exhibits biocidal properties. Youssef and Omar (2007) synthesized a derivative, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, and found it to exhibit excellent antifungal and antibacterial properties in certain cases, indicating its potential use in pharmaceutical applications (Youssef & Omar, 2007).

Supramolecular Aggregation

Low et al. (2007) investigated the supramolecular aggregation of related compounds, revealing intricate patterns of molecular interaction and suggesting potential applications in the design of new materials with specific molecular recognition capabilities (Low et al., 2007).

Spectroscopic and Structural Investigations

Kumar et al. (2020) conducted spectroscopic and structural investigations on a similar compound, revealing insights into its molecular structure and interactions. The study's findings could inform the design of new compounds with tailored properties for use in various scientific applications, such as drug discovery (Kumar et al., 2020).

Future Directions

The future directions for this compound could involve developing an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring, which would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis . Furthermore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Biochemical Analysis

Biochemical Properties

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been shown to exhibit enzyme inhibition properties, particularly against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial as they can modulate inflammatory responses and other physiological processes . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in the production of specific proteins that are vital for cellular functions. Its impact on cellular metabolism includes the modulation of metabolic enzymes, which can affect the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of target enzymes, preventing their normal function . This binding can be competitive or non-competitive, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo hydrolysis and oxidation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained enzyme inhibition or prolonged changes in gene expression.

properties

IUPAC Name

5-amino-4-methyl-1-pyridin-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-9(5-11)14-15(10(7)12)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWBOSXVQAOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C#N)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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